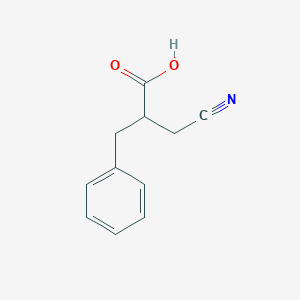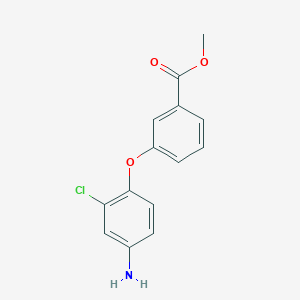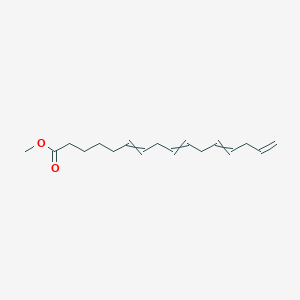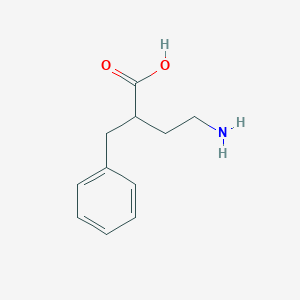
2-Benzyl-3-cyanopropanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibition of Carboxypeptidase A
2-Benzyl-3-cyanopropanoic acid and its derivatives have been studied for their inhibitory action on carboxypeptidase A, an enzyme involved in protein digestion. For instance, DL-2-Benzyl-3-formylpropanoic acid acts as a competitive inhibitor of this enzyme (Galardy & Kortylewicz, 1984). Such studies provide valuable insights into enzyme mechanisms and potential therapeutic applications.
Role in Liquid Crystal Phase Formation
Research has shown that certain derivatives of this compound can form liquid crystal phases, which are useful in material science and display technology. For example, polymerizable benzoic acid derivatives complexed with dipyridyl compounds exhibited a smectic A liquid crystal phase (Kishikawa, Hirai, & Kohmoto, 2008).
Applications in Synthesis
This compound and its analogs have been utilized in the synthesis of various chemical compounds. For instance, 2-Mercapto-3-arylpropanoic acids have been synthesized using various pathways, indicating the versatility of this compound in chemical synthesis (Pokhodylo, Matiychuk, & Obushak, 2012).
Catalytic Transfer Hydrogenation
Studies have shown the effectiveness of this compound derivatives in catalytic transfer hydrogenation reactions. Such reactions are significant in organic chemistry and industrial processes, offering a route to hydrogenate organic compounds (Rao & Perlin, 1983).
Mechanism-Based Inactivation of Enzymes
(R)-2-Benzyl-5-cyano-4-oxopentanoic acid, a derivative, has been studied as a mechanism-based inactivator for zinc protease carboxypeptidase A. This kind of research contributes to the development of enzyme inhibitors which have therapeutic applications (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 2-benzyl-3-iodopropanoic acid have been reported to interact with carboxypeptidase a1 . Carboxypeptidase A1 is an enzyme involved in the hydrolysis of the C-terminal amino acid residues in proteins and peptides .
Mode of Action
It is known that cyanopropanoic acid derivatives can act as electrophiles for covalent attack by active-site cysteine residues in certain enzymes . This suggests that 2-Benzyl-3-cyanopropanoic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been used in peptide synthesis , suggesting that this compound might also influence peptide-related biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Given its potential role in peptide synthesis , it might influence protein function and cellular processes.
Propiedades
IUPAC Name |
2-benzyl-3-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCHYSULDWZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)
amine](/img/structure/B3170132.png)



![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)




![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)
